molecular formula C8H7BrO2 B13961983 3-Methoxybenzoyl bromide CAS No. 67958-01-4

3-Methoxybenzoyl bromide

Cat. No.: B13961983
CAS No.: 67958-01-4
M. Wt: 215.04 g/mol
InChI Key: VFZWKSCGGSWMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Aromatic Acyl Halides in Organic Synthesis

Aromatic acyl halides, including benzoyl halides, are a class of highly reactive organic compounds characterized by a carbonyl group bonded to a halogen atom, which is in turn attached to an aromatic ring. fiveable.mefiveable.me Their heightened reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the halogen, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. fiveable.me This inherent reactivity makes them invaluable intermediates in a wide array of organic transformations. fiveable.mefiveable.me

One of the most prominent applications of aromatic acyl halides is in Friedel-Crafts acylation reactions. This cornerstone of organic synthesis allows for the introduction of an acyl group onto an aromatic ring, forming aromatic ketones. fiveable.meucalgary.ca The reaction typically employs a Lewis acid catalyst, such as aluminum trichloride, to further enhance the electrophilicity of the acyl halide. ucalgary.ca Beyond this, aromatic acyl halides readily react with various nucleophiles. For instance, their reaction with alcohols yields esters, while reaction with amines produces amides. wikipedia.orgbritannica.com This versatility makes them fundamental building blocks in the synthesis of pharmaceuticals, dyes, perfumes, and polymers. wikipedia.org

Historical Perspective on Substituted Benzoyl Halide Research

The study of benzoyl halides dates back to the 19th century, with the first synthesis of benzoyl chloride being a significant milestone. wikipedia.org Early research focused on understanding the fundamental reactivity of these compounds, including their reactions with water, alcohols, and amines. wikipedia.org The development of the Friedel-Crafts reaction in 1877 further solidified the importance of benzoyl halides in organic synthesis.

Over time, the focus expanded to include substituted benzoyl halides, where various functional groups are attached to the benzene (B151609) ring. This line of inquiry was driven by the desire to modulate the reactivity of the acyl halide and to introduce specific structural motifs into target molecules. For example, the introduction of a nitro group, as seen in 4-nitrobenzoyl chloride, was crucial for the development of the anesthetic procaine. wikipedia.org Similarly, other substituted benzoyl chlorides have found applications as precursors to high-performance polymers. wikipedia.org The investigation into how different substituents influence the reaction rates and mechanisms of solvolysis and other transformations has been a continuous area of research, providing valuable insights into structure-reactivity relationships. researchgate.net More recently, the applications of benzoyl halides have expanded into new areas, such as their use as alternative precursors in the colloidal synthesis of lead-based halide perovskite nanocrystals. acs.orgnih.govresearchgate.net

Significance of the 3-Methoxy Substituent within the Benzoyl Bromide Framework

The presence of a methoxy (B1213986) group (-OCH3) at the meta-position (position 3) of the benzoyl bromide ring introduces a nuanced electronic effect that significantly influences the compound's reactivity. The methoxy group is generally considered an electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. stackexchange.comvaia.com However, due to the high electronegativity of the oxygen atom, it also exerts an electron-withdrawing inductive effect through the sigma bonds. stackexchange.comvaia.com

The position of the substituent on the benzene ring determines the dominant electronic effect. When located at the para position, the electron-donating resonance effect is more pronounced. stackexchange.com Conversely, at the meta position, the resonance effect is not as effectively transmitted to the reactive center, and the electron-withdrawing inductive effect becomes more influential. stackexchange.comwikipedia.org This makes the 3-methoxy substituent an electron-withdrawing group in the context of the Hammett equation. wikipedia.org This electronic characteristic can impact the reactivity of the acyl bromide group, potentially making it more or less susceptible to nucleophilic attack compared to unsubstituted benzoyl bromide. The interplay of these electronic effects can be finely tuned and is a subject of ongoing study in physical organic chemistry. uba.ar

Current Research Landscape and Identified Knowledge Gaps Pertaining to 3-Methoxybenzoyl bromide

Current research involving this compound primarily focuses on its application as a building block in the synthesis of more complex molecules. It is frequently utilized as an intermediate in the production of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution and cross-coupling reactions. chemimpex.com For instance, it has been used in the diastereoselective alkylation of chiral succinic acid derivatives and in the synthesis of various heterocyclic compounds. chemicalbook.comsigmaaldrich.comthomassci.comsigmaaldrich.com Its use has been noted in the synthesis of potential drug candidates, particularly those targeting neurological disorders, and in the development of polymer materials. chemimpex.com

Despite its utility, a comprehensive and systematic investigation into the fundamental reactivity of this compound appears to be a knowledge gap. While its synthetic applications are documented, detailed kinetic and mechanistic studies comparing its reactivity to other substituted benzoyl halides are not widely available in the public domain. Further research could focus on quantifying the electronic and steric effects of the 3-methoxy group on reaction rates and transition state energies for a variety of transformations. Such studies would provide a more complete understanding of this reagent and could lead to the development of new and more efficient synthetic methodologies.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Table 1: Chemical Compound Information

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound3-(Bromomethyl)anisole; m-Methoxybenzyl bromide; 1-Bromomethyl-3-methoxybenzene874-98-6 echemi.comC₈H₉BrO echemi.com201.06 scbt.com
Benzoyl chlorideBenzenecarbonyl chloride98-88-4 wikipedia.orgC₇H₅ClO wikipedia.org140.57 wikipedia.org
4-Nitrobenzoyl chloride122-04-3C₇H₄ClNO₃185.56
4-Chlorobenzoyl chloride122-01-0C₇H₄Cl₂O175.01
N-Bromosuccinimide128-08-5C₄H₄BrNO₂177.98
Methyl 2-methoxy-4-methylbenzoate3169-73-1C₁₀H₁₂O₃180.20
Dibenzoyl peroxide94-36-0C₁₄H₁₀O₄242.23
Vanillin121-33-5C₈H₈O₃152.15
Diethyl sulfate64-67-5C₄H₁₀O₄S154.18
4-Ethoxy-3-methoxybenzaldehyde120-25-2C₁₀H₁₂O₃180.20
Phosphorus tribromide7789-60-8Br₃P270.69
Chloroquine54-05-7C₁₈H₂₆ClN₃319.87

Table 2: Physical Properties of this compound

PropertyValueSource(s)
AppearanceColorless to light yellow liquid chemimpex.com
Boiling Point152 °C (lit.) chemicalbook.comthomassci.comsigmaaldrich.comvwr.comaksci.comsigmaaldrich.comfishersci.com
Density1.436 g/mL at 25 °C (lit.) chemicalbook.comthomassci.comsigmaaldrich.comvwr.comaksci.comsigmaaldrich.com
Refractive Indexn20/D 1.575 (lit.) chemimpex.comchemicalbook.comthomassci.comsigmaaldrich.comaksci.comsigmaaldrich.com
Flash Point>110 °C vwr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67958-01-4

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

3-methoxybenzoyl bromide

InChI

InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3

InChI Key

VFZWKSCGGSWMPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)Br

Origin of Product

United States

Synthetic Methodologies for 3 Methoxybenzoyl Bromide

Established Synthetic Pathways to 3-Methoxybenzoyl Bromide

The traditional and most direct route to this compound involves the halogenation of its corresponding carboxylic acid, 3-methoxybenzoic acid. This transformation can be accomplished using several standard brominating agents.

Preparation from 3-Methoxybenzoic Acid: Halogenation Reagents and Conditions

The conversion of 3-methoxybenzoic acid to this compound is a standard procedure in organic synthesis, often employing inorganic acid halides. Reagents such as thionyl bromide (SOBr₂) and phosphorus tribromide (PBr₃) are commonly utilized for this purpose. byjus.comwikipedia.org The reaction with thionyl bromide is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous and can be easily removed from the reaction mixture. masterorganicchemistry.com

Similarly, phosphorus tribromide effectively converts carboxylic acids to their corresponding acyl bromides. wikipedia.org The reaction typically proceeds by reacting the carboxylic acid with PBr₃, which can be performed with or without a solvent.

While specific literature detailing the synthesis of this compound is not abundant, the synthesis of its chloro-analogue, 3-methoxybenzoyl chloride, is well-documented and provides a strong precedent. For instance, 3-methoxybenzoyl chloride can be prepared by reacting 3-methoxybenzoic acid with thionyl chloride. google.comchemicalbook.com This suggests that similar conditions, substituting thionyl chloride with thionyl bromide, would be effective for the synthesis of this compound.

A general procedure would involve treating 3-methoxybenzoic acid with an excess of the brominating agent, often with gentle heating, to drive the reaction to completion. The reaction progress can be monitored by the cessation of gas evolution (in the case of SOBr₂). Upon completion, the excess brominating agent is typically removed by distillation to afford the crude this compound, which can be further purified by vacuum distillation.

Table 1: Common Halogenating Reagents for the Synthesis of Acyl Bromides from Carboxylic Acids

ReagentFormulaByproductsRemarks
Thionyl bromideSOBr₂SO₂, HBrGaseous byproducts simplify purification.
Phosphorus tribromidePBr₃H₃PO₃Effective for primary and secondary alcohols as well. byjus.com
Oxalyl bromide(COBr)₂CO, CO₂, HBrHighly reactive, but less commonly used than SOBr₂ or PBr₃.

Exploration of Alternative Precursor Transformations for Acyl Bromide Formation

While the direct conversion from 3-methoxybenzoic acid is the most straightforward approach, other precursors could theoretically be employed. However, these routes are generally less practical and not commonly used for the synthesis of this compound. For instance, the corresponding aldehyde, 3-methoxybenzaldehyde (B106831), could potentially be converted to the acyl bromide, but this would involve a multi-step process, likely proceeding through the carboxylic acid intermediate, thus offering no advantage over the direct route.

Innovations and Green Chemistry Approaches in this compound Synthesis

In recent years, a significant focus in chemical synthesis has been the development of more environmentally friendly and efficient methodologies. These principles of green chemistry are being applied to the synthesis of acyl halides, including this compound.

Atom-Economical and Solvent-Free Methodologies

Solvent-free reactions are a key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The reaction of 3-bromo-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride has been successfully carried out under solvent-free conditions, suggesting that a similar approach could be viable for the synthesis of this compound. researchgate.net Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions and can significantly reduce reaction times and improve yields. rasayanjournal.co.in Microwave irradiation can provide rapid and uniform heating, leading to more efficient chemical transformations. rasayanjournal.co.in

Continuous Flow Chemistry Applications in this compound Production

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. rsc.orgresearchgate.netacs.org The application of continuous flow technology to photochemical benzylic brominations has been demonstrated to improve the greenness of these reactions by enhancing yield and process safety while reducing waste. digitellinc.comacs.org While specific applications to the synthesis of this compound are not yet widely reported, the successful use of continuous flow for the synthesis of other acyl halides and related compounds suggests its potential applicability. rsc.org This technology could enable a safer and more efficient production of this compound, particularly on an industrial scale.

Reactivity Profiles and Transformative Potential of 3 Methoxybenzoyl Bromide

Nucleophilic Acyl Substitution Reactions Involving 3-Methoxybenzoyl bromide

The most common reactions of this compound involve nucleophilic acyl substitution, where the bromide, an excellent leaving group, is displaced by a nucleophile. This general mechanism proceeds through a tetrahedral intermediate and is fundamental to the formation of various carboxylic acid derivatives.

Esterification Pathways with Various Alcohol and Phenol (B47542) Derivatives

This compound readily reacts with alcohols and phenols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to form the corresponding esters. The base is required to neutralize the hydrogen bromide byproduct, driving the reaction to completion. This method is highly efficient for a wide range of alcohol and phenol substrates.

The esterification of various substituted phenols with this compound showcases the versatility of this reaction. The electronic nature of the substituent on the phenol can influence the reaction rate, though high yields are generally attainable under standard conditions.

Table 1: Esterification of this compound with Various Phenols

Phenol DerivativeBaseSolventYield (%)
PhenolPyridineDichloromethane>95
4-NitrophenolTriethylamineTetrahydrofuran92
4-MethoxyphenolPyridineDichloromethane>95
2,4,6-TrichlorophenolTriethylamineToluene88

Note: The data in this table is representative of typical yields for Schotten-Baumann esterification reactions and may not reflect experimentally verified results for these specific substrates.

Amidation Pathways with Primary and Secondary Amine Substrates

The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of 3-methoxybenzamides. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or a tertiary amine, to neutralize the HBr formed. The high reactivity of the acyl bromide allows for the amidation of a broad spectrum of amines, including those with varying steric hindrance and electronic properties.

The reaction proceeds efficiently with both aliphatic and aromatic primary and secondary amines, leading to the formation of N-substituted and N,N-disubstituted amides, respectively.

Table 2: Amidation of this compound with Various Amines

Amine SubstrateBaseSolventProductYield (%)
Aniline (B41778)PyridineDichloromethaneN-Phenyl-3-methoxybenzamide>95
Benzylamineaq. NaOHDichloromethaneN-Benzyl-3-methoxybenzamide94
DiethylamineTriethylamineTetrahydrofuranN,N-Diethyl-3-methoxybenzamide96
MorpholinePyridineDichloromethane(3-Methoxyphenyl)(morpholino)methanone>95

Note: The data in this table is illustrative of typical yields for Schotten-Baumann amidation reactions and may not be from specific experimental reports for these exact reactions.

Formation of Anhydrides and Other Carboxylic Acid Derivatives

Symmetrical anhydrides can be synthesized by the reaction of an acyl halide with a carboxylate salt. In the case of this compound, treatment with a salt of 3-methoxybenzoic acid, such as sodium 3-methoxybenzoate, in an aprotic solvent would yield 3-methoxybenzoic anhydride.

Mixed anhydrides can also be formed. For instance, the reaction of this compound with acetic acid in the presence of a base would likely lead to the formation of acetic 3-methoxybenzoic anhydride. These mixed anhydrides are themselves useful acylating agents.

Reactions with Organometallic Reagents for Ketone and Tertiary Alcohol Synthesis

The reaction of this compound with organometallic reagents provides a powerful tool for the formation of carbon-carbon bonds, leading to ketones and tertiary alcohols. The outcome of the reaction is highly dependent on the nature of the organometallic reagent and the reaction conditions.

To synthesize ketones, less reactive organometallic reagents, such as organocuprates (Gilman reagents), are typically employed. These reagents, for example, lithium dimethylcuprate, will add to the acyl bromide once to form the corresponding ketone and are generally unreactive towards the ketone product. This allows for the isolation of the ketone in good yield.

In contrast, more reactive organometallic reagents, such as Grignard reagents (RMgBr) and organolithium reagents (RLi), typically react with acyl halides in a 2:1 stoichiometry. The initial reaction forms a ketone, which is then immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. It is often difficult to stop the reaction at the ketone stage with these highly reactive reagents.

Table 3: Synthesis of Ketones and Tertiary Alcohols from this compound

Organometallic ReagentStoichiometry (Reagent:Acyl Bromide)ProductTypical Yield (%)
Lithium diphenylcuprate~1:13-Methoxy-1-phenyl-1-propanone~80-90
Phenylmagnesium bromide>2:11-(3-Methoxyphenyl)-1,1-diphenylmethanol>90
Methyllithium>2:12-(3-Methoxyphenyl)propan-2-ol>90

Note: The data presented is based on the general reactivity of acyl halides with organometallic reagents and serves as a representative example.

Electrophilic Aromatic Acylation Reactions Utilizing this compound (Friedel-Crafts Acylation)ucalgary.calibretexts.orgaskfilo.com

This compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the 3-methoxybenzoyl group onto an aromatic ring. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the acyl bromide by forming a highly electrophilic acylium ion.

Reduction Pathways of the Acyl Bromide Moiety

The acyl bromide functional group of this compound is readily reduced. The final product of the reduction depends on the nature of the reducing agent and the reaction conditions employed. The transformation can be controlled to yield either the corresponding aldehyde or be carried further to the primary alcohol.

The partial reduction of an acyl halide to an aldehyde is a delicate transformation, as aldehydes are themselves susceptible to reduction. To achieve this selectivity, sterically hindered and less reactive hydride reagents are required. chemistrysteps.comlibretexts.org These reagents can selectively reduce the highly reactive acyl bromide while reacting much more slowly with the resulting aldehyde, allowing for its isolation. chemistrysteps.comlibretexts.org The reaction is typically performed at low temperatures to further minimize over-reduction. chemistrysteps.com

One of the most common reagents for this purpose is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). chemistrysteps.commasterorganicchemistry.com This bulky reagent delivers a single hydride to the acyl bromide, which is more electrophilic than the product aldehyde. libretexts.org

Another classic method is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl halide over a "poisoned" palladium catalyst (e.g., palladium on barium sulfate). masterorganicchemistry.com The poison, such as quinoline-sulfur, deactivates the catalyst just enough to prevent the subsequent reduction of the aldehyde product. masterorganicchemistry.com

MethodReagent / CatalystTypical SolventTemperatureProduct
Hydride ReductionLiAlH(Ot-Bu)₃Tetrahydrofuran (THF)-78 °C3-Methoxybenzaldehyde (B106831)
Catalytic HydrogenationH₂, Pd/BaSO₄, Quinoline-STolueneRoom Temp. to Reflux3-Methoxybenzaldehyde

To achieve complete reduction of the acyl bromide moiety to a primary alcohol, more powerful and unhindered reducing agents are employed. chemistrysteps.com Reagents like lithium aluminum hydride (LiAlH₄) and, to a lesser extent, sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. chemistrysteps.commasterorganicchemistry.com

Lithium aluminum hydride is a very strong reducing agent that readily reduces acyl halides, esters, and carboxylic acids to primary alcohols. masterorganicchemistry.com The reaction proceeds via the initial formation of 3-methoxybenzaldehyde as an intermediate, which is immediately reduced further to 3-methoxybenzyl alcohol. chemistrysteps.com An excess of the reducing agent is typically used to ensure the reaction goes to completion. chemistrysteps.com

Sodium borohydride is a milder reducing agent than LiAlH₄ but is still capable of reducing acyl halides to alcohols. chemistrysteps.com The reaction is generally slower but offers the advantage of being usable in protic solvents like ethanol (B145695) or methanol.

ReagentTypical SolventKey ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF0 °C to Room Temp., followed by aqueous workup3-Methoxybenzyl Alcohol
Sodium Borohydride (NaBH₄)THF or Ethanol0 °C to Room Temp.3-Methoxybenzyl Alcohol

Other Distinct Reactivity Modes and Specialized Transformations

Beyond acylation and reduction, this compound is a versatile intermediate capable of participating in a range of other transformations to form more complex molecular architectures.

Carbon-Carbon Bond Formation with Organometallics:

This compound reacts readily with organometallic reagents, such as Grignard reagents (RMgX), to form ketones and tertiary alcohols. mnstate.edulibretexts.org The reaction proceeds in two stages:

Ketone Formation: The first equivalent of the Grignard reagent adds to the carbonyl carbon, followed by the elimination of the bromide leaving group to yield a ketone (3-methoxy-acyl-benzene derivative).

Tertiary Alcohol Formation: Since the resulting ketone is also reactive towards Grignard reagents, a second equivalent of the organometallic compound attacks the newly formed ketone, yielding a tertiary alcohol after an acidic workup. mnstate.edu

It is difficult to stop the reaction at the ketone stage when using highly reactive Grignard reagents. However, less reactive organometallics like organocadmium or Gilman (organocuprate) reagents can be used for the selective synthesis of ketones from acyl halides.

Palladium-Catalyzed Cross-Coupling Reactions:

While less common than for aryl halides, acyl halides can participate in certain palladium-catalyzed cross-coupling reactions. For instance, in the Sonogashira coupling, acyl halides can react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to form ynones (alkynyl ketones). This provides a direct route to compounds containing the 3-methoxybenzoyl moiety attached to an alkyne functionality. Similarly, Stille or Suzuki couplings can sometimes be adapted for acyl halides to form ketones. sigmaaldrich.comrsc.org

Synthesis of Heterocyclic Compounds:

The 3-methoxybenzoyl group is a structural component in various biologically active heterocyclic compounds. nih.gov this compound can serve as a key starting material in their synthesis. For example, it can be used to acylate an appropriate precursor, which then undergoes cyclization and other transformations to build the heterocyclic ring system. One published synthesis of novel anticancer agents involved reacting a thiazole-containing Weinreb amide with a Grignard reagent derived from a 3-methoxy-substituted aryl bromide to install the 3-methoxybenzoyl ketone structure. nih.gov This highlights its utility as a building block for complex molecules. nih.gov

Mechanistic and Kinetic Investigations of 3 Methoxybenzoyl Bromide Transformations

Elucidation of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a characteristic reaction of acyl halides. The mechanism of these reactions for benzoyl halides can vary, often proceeding through a spectrum of pathways ranging from a direct bimolecular displacement (SN2-like) to a stepwise addition-elimination mechanism involving a tetrahedral intermediate, or even a unimolecular (SN1-like) process involving an acylium ion. csbsju.edursc.org

Computational studies on related acyl chlorides suggest that the existence of a stable tetrahedral intermediate can be borderline, and in some cases, the reaction may proceed through a more concerted SN2-like transition state without a distinct intermediate. youtube.com For 3-methoxybenzoyl bromide, the precise nature of the potential energy surface would depend on the specific nucleophile and solvent conditions.

The rate of nucleophilic substitution reactions of benzoyl halides is highly dependent on the solvent and the nature of the nucleophile. Solvolysis reactions, where the solvent acts as the nucleophile, are particularly illustrative of these effects. For reactions proceeding through a polar, charge-separated transition state or intermediate, polar protic solvents are expected to increase the reaction rate by stabilizing the transition state more than the reactants. khanacademy.org

The structure of the nucleophile also plays a critical role. Stronger, more polarizable nucleophiles generally react faster. The rate of reaction of benzyl (B1604629) bromides with a series of substituted anilines shows a clear dependence on the nucleophilicity of the amine, which is modulated by the substituents on the aniline (B41778) ring. chemimpex.com A similar trend would be anticipated for reactions of this compound.

A linear solvation energy relationship (LSER) can be used to quantify these solvent effects, correlating the reaction rate constant with solvent parameters such as electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability. khanacademy.org

Table 1: Expected Qualitative Solvent Effects on the Nucleophilic Substitution of this compound

Solvent Property Expected Effect on Rate Rationale
Polarity/Ionizing Power Increase Stabilization of the polar transition state or acylium ion intermediate.
Nucleophilicity Increase Direct participation of the solvent as a nucleophile in the rate-determining step.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.org In the context of nucleophilic acyl substitution, isotopic substitution at the carbonyl carbon (¹²C/¹³C) or the nucleophile/leaving group can provide valuable information. For instance, a significant secondary deuterium (B1214612) KIE (kH/kD > 1) at the α-carbon of a nucleophile attacking the carbonyl group would suggest a change in hybridization from sp³ to a more constrained geometry in the transition state.

While no specific KIE studies for this compound were found in the search results, studies on related systems provide a framework for interpretation. For example, solvent isotope effects (e.g., kH₂O/kD₂O) in the hydrolysis of sulfonyl chlorides have been used to infer the nature of the transition state. beilstein-journals.org For the solvolysis of p-methoxybenzal chloride, α-deuterium isotope effects have been measured to probe the extent of carbocation character in the transition state. iaea.org

For a reaction proceeding through a tetrahedral intermediate, the rate-determining step could be either the formation of the intermediate or its breakdown. A KIE observed upon isotopic labeling of the nucleophile would suggest that nucleophilic attack is part of the rate-determining step. Conversely, a KIE associated with the leaving group would implicate its departure in the slow step. The absence of a primary KIE when a C-H bond is broken in a remote part of the nucleophile might indicate that this bond cleavage occurs after the rate-determining step. princeton.edu

Mechanistic Aspects of Electrophilic Aromatic Acylation Catalysis

This compound can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-methoxybenzoyl group onto an aromatic ring. These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). researchgate.net

The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl bromide with the Lewis acid catalyst.

The acylium ion then attacks the electron-rich aromatic ring of another substrate in a classic electrophilic aromatic substitution mechanism. This proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Deprotonation of this intermediate by a weak base restores the aromaticity of the ring and yields the final acylated product.

The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic substrate being acylated. The 3-methoxybenzoyl group itself will be introduced at a position dictated by the electronics of the substrate.

Influence of the 3-Methoxy Group on Reaction Kinetics and Selectivity

The 3-methoxy group on the benzoyl bromide ring has a significant electronic influence on the reactivity of the molecule. The methoxy (B1213986) group is electron-withdrawing through its inductive effect (-I) but electron-donating through its resonance effect (+R). In the meta position, the resonance effect is minimized, and the inductive effect is more pronounced, though weaker than from the ortho or para positions. libretexts.org

This net electron-withdrawing character of the meta-methoxy group affects the electrophilicity of the carbonyl carbon. Compared to unsubstituted benzoyl bromide, the carbonyl carbon of this compound is slightly more electrophilic, which should lead to a faster rate of nucleophilic attack.

The Hammett equation provides a quantitative way to correlate the effect of substituents on the rates and equilibria of reactions of benzene (B151609) derivatives. libretexts.org The substituent constant (σ) for a meta-methoxy group is +0.12, indicating its electron-withdrawing nature in this position. For reactions with a positive reaction constant (ρ), such as nucleophilic attack on the carbonyl group, the presence of the meta-methoxy group is expected to increase the reaction rate compared to the unsubstituted benzoyl bromide. csbsju.edu Conversely, for reactions with a negative ρ value, where positive charge is developed in the transition state (like in an SN1-type solvolysis), the meta-methoxy group would decrease the reaction rate.

Table 2: Hammett Substituent Constants (σ) for Selected Groups

Substituent σ_meta σ_para
-OCH₃ 0.12 -0.27
-CH₃ -0.07 -0.17
-H 0.00 0.00
-Cl 0.37 0.23

Data sourced from Hammett equation literature. libretexts.org

In electrophilic aromatic acylation, the 3-methoxy group on the acylating agent is remote from the reaction center during the attack on the other aromatic ring and thus has a minor effect on the selectivity of that step. However, its electronic nature does influence the stability and reactivity of the acylium ion intermediate.

Reaction Pathway Analysis of Distinctive Transformations

Beyond standard nucleophilic acyl substitution and Friedel-Crafts reactions, the reactivity of this compound can be channeled into other distinctive transformations. For instance, under certain conditions, reactions with strong bases could potentially lead to the formation of a benzyne (B1209423) intermediate, although this is more common for aryl halides without a carbonyl group. uomustansiriyah.edu.iq

The presence of the methoxy group can also influence the outcome of reactions involving radical intermediates. While not directly studied for this compound, related studies on substituted aromatic compounds show that methoxy groups can stabilize adjacent radical centers and influence the pathways of radical reactions.

Furthermore, in reactions with ambident nucleophiles, the 3-methoxy group could subtly influence the regioselectivity of the attack (e.g., O- vs. C-alkylation of an enolate), although steric factors and the nature of the counter-ion are often more dominant. The electronic effect of the meta-methoxy group, by altering the charge distribution in the transition state, could play a role in favoring one reaction pathway over another in competitive scenarios.

Computational Chemistry and Theoretical Characterization of 3 Methoxybenzoyl Bromide

Quantum Chemical Studies on Electronic Structure and Bonding Properties

Quantum chemical calculations are instrumental in elucidating the intricate details of a molecule's electronic architecture. For 3-methoxybenzoyl bromide, these studies would reveal how the interplay between the electron-withdrawing benzoyl bromide moiety and the methoxy (B1213986) substituent at the meta position dictates its structure, stability, and reactivity.

Molecular Orbital (MO) theory provides a sophisticated model of bonding and electronic distribution. An analysis of this compound's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its chemical behavior.

HOMO: The HOMO is expected to be primarily localized on the benzene (B151609) ring and the oxygen atom of the methoxy group, with some contribution from the bromine atom's lone pairs. The energy of the HOMO is a key indicator of the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be centered on the carbonyl group (C=O) and the carbon-bromine (C-Br) bond. This orbital's character is dominated by the π* antibonding orbital of the carbonyl group and the σ* antibonding orbital of the C-Br bond. The energy of the LUMO reflects the molecule's capacity to accept electrons, making the carbonyl carbon a prime target for nucleophilic attack.

The methoxy group at the meta position influences the electronic structure through two opposing effects: a weak, electron-donating resonance (+R) effect and a stronger, electron-withdrawing inductive (-I) effect due to the oxygen atom's high electronegativity. stackexchange.comwikipedia.org At the meta position, the resonance effect does not extend to the benzoyl group, causing the inductive effect to dominate. stackexchange.com Consequently, the meta-methoxy group acts as a net electron-withdrawing substituent, which lowers the energy of both the HOMO and LUMO compared to unsubstituted benzoyl bromide.

Charge Distribution: The Mulliken charge analysis or Natural Bond Orbital (NBO) analysis would quantify the partial charges on each atom. The carbonyl carbon is expected to carry a significant positive charge, making it highly electrophilic. The oxygen of the carbonyl group and the bromine atom will be negatively charged. The meta-methoxy group will further increase the electrophilicity of the carbonyl carbon.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound This table is an illustrative example based on theoretical principles.

Molecular Orbital Primary Localization Predicted Energy Level (Arbitrary Units) Implication for Reactivity
LUMO Carbonyl Carbon (C=O π), C-Br σ -1.5 eV Susceptibility to nucleophilic attack
HOMO Benzene Ring (π), Methoxy Oxygen -7.0 eV Site for electrophilic interaction

| HOMO-LUMO Gap | - | 5.5 eV | Indicates high kinetic stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of chemical reactivity. walisongo.ac.idresearchgate.net For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the carbonyl oxygen and the bromine atom. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Regions of electron deficiency, most prominently around the carbonyl carbon. This blue region highlights the molecule's primary electrophilic center, readily targeted by nucleophiles. chempedia.info

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. tandfonline.com For this compound, key descriptors would include:

Chemical Hardness (η): Calculated from the HOMO-LUMO energy gap, this value indicates the molecule's resistance to change in its electron distribution. A large gap suggests high stability and low reactivity.

Electrophilicity Index (ω): This index quantifies the molecule's ability to accept electrons. Due to the electron-withdrawing nature of the benzoyl bromide group and the meta-methoxy substituent, this compound is expected to have a high electrophilicity index.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

DFT calculations are a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms, transition states, and intermediates. researchgate.net For reactions involving this compound, such as hydrolysis or aminolysis, DFT can elucidate the energetic feasibility of different pathways.

The solvolysis of benzoyl halides can proceed through a spectrum of mechanisms, ranging from a dissociative SN1-like pathway to an associative SN2-like or addition-elimination pathway. researchgate.netnih.gov

SN1-like (Dissociative) Pathway: This channel involves the initial, rate-determining cleavage of the C-Br bond to form a 3-methoxybenzoyl cation intermediate. This pathway is generally favored in polar, non-nucleophilic solvents. The meta-methoxy group, being inductively electron-withdrawing, would destabilize the benzoyl cation, making this pathway less favorable compared to an electron-donating para-methoxy substituent. researchgate.netscilit.com

Addition-Elimination (Associative) Pathway: This pathway involves the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the bromide ion. This mechanism is favored in more nucleophilic solvents. DFT calculations would likely show this to be the more favorable pathway for this compound in many common solvent systems. butlerov.com

DFT calculations would provide the activation energies (ΔG‡) for each step in these competing pathways. By comparing these energies, the most likely reaction mechanism under specific conditions can be predicted.

Table 2: Hypothetical Energetic Profile for the Hydrolysis of this compound via an Addition-Elimination Mechanism This table presents a plausible reaction coordinate based on DFT studies of related benzoyl chlorides.

Reaction Step Species Involved Relative Free Energy (kcal/mol) Description
1 Reactants (this compound + H₂O) 0.0 Initial State
2 Transition State 1 (TS1) +15.2 Nucleophilic attack of water
3 Tetrahedral Intermediate -5.8 Formation of the intermediate
4 Transition State 2 (TS2) +12.5 Proton transfer and C-Br bond cleavage

DFT optimizations can provide detailed geometric and electronic information about the transient species formed during a reaction.

3-Methoxybenzoyl Cation: In a dissociative pathway, the geometry of this acylium ion intermediate would be calculated. It is expected to be linear at the carbonyl carbon. Its charge distribution would show significant delocalization into the benzene ring, although the meta-methoxy group's influence would be primarily inductive.

Tetrahedral Intermediate: For the associative pathway, the structure of the tetrahedral intermediate is crucial. Bond lengths and angles would confirm its sp³-hybridized carbon center. NBO analysis of this intermediate would show how the negative charge is distributed among the oxygen and bromine atoms.

Emerging Research Directions and Future Outlook for 3 Methoxybenzoyl Bromide Chemistry

Exploration of Underexplored Reactivity and Novel Synthetic Transformations

While 3-Methoxybenzoyl bromide is a known intermediate in organic synthesis, its reactivity in more novel and complex transformations is an area ripe for investigation. Current applications often leverage its properties in traditional acylation reactions. However, the unique electronic and steric characteristics imparted by the methoxy (B1213986) group at the meta position suggest that its reactivity could be harnessed in innovative ways.

One promising, yet underexplored, area is the homologation of benzyl (B1604629) bromides through diazo C–C bond insertion. Research on electron-rich benzyl bromides has demonstrated that they can undergo a formal insertion of a diazo group into the C(sp²)–C(sp³) bond. nih.gov This type of reaction, which proceeds through a rate-determining SN1 mechanism to form a C–C bond, followed by a cascade of cationic intermediates, could potentially be applied to this compound to generate more complex molecular scaffolds. nih.gov

Further research could focus on its participation in cross-coupling reactions, which are fundamental to modern organic synthesis. chemimpex.com The development of new catalytic systems could enable the use of this compound in reactions that go beyond simple acylation, such as in the formation of carbon-carbon or carbon-heteroatom bonds under milder conditions. The methoxy group can influence the reactivity and selectivity of such transformations, offering opportunities for the synthesis of novel compounds. chemimpex.com

Below is a table summarizing potential areas for the exploration of novel reactivity with this compound:

Research AreaPotential TransformationSignificance
Homologation Reactions Diazo C–C bond insertionAccess to more complex molecular structures through a single-step carbon insertion.
Cross-Coupling Reactions Palladium or nickel-catalyzed C-C and C-heteroatom bond formationExpands the synthetic utility beyond acylation to create diverse molecular libraries.
Photoredox Catalysis Single-electron transfer pathways for novel functionalizationAccess to radical-mediated transformations under mild conditions, potentially leading to new reaction pathways.
C-H Activation Direct functionalization of the aromatic ringMore atom-economical and efficient synthesis of substituted benzoyl derivatives.

Integration into Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis is a cornerstone of modern pharmaceutical and fine chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. sigmaaldrich.comims.ac.jp The integration of this compound into asymmetric catalytic systems represents a significant, yet largely untapped, opportunity. Chiral Lewis acid catalysts, for instance, have shown broad applicability in a variety of asymmetric transformations. sigmaaldrich.com

One potential application lies in the development of novel chiral catalysts that incorporate the 3-methoxybenzoyl moiety as a structural component. The electronic properties of the methoxy group could influence the catalyst's stereoselectivity and reactivity. Furthermore, this compound could serve as a substrate in enantioselective reactions. For example, in bromolactonizations, bifunctional catalysts have been developed that can promote highly enantioselective reactions to generate stereogenic C–Br bonds. nih.gov While this has been demonstrated with unsaturated acids, the development of analogous catalytic systems for reactions involving this compound could open new avenues for the synthesis of chiral compounds.

The design of chiral organic molecules for asymmetric synthesis is a continuously evolving field. ims.ac.jpims.ac.jp The use of this compound as a building block in the synthesis of novel chiral ligands or catalysts could lead to new breakthroughs in enantioselective synthesis. The development of such applications would require a deep understanding of the interplay between the substrate, catalyst, and reaction conditions to achieve high levels of stereocontrol.

Advancements in In Situ Reaction Monitoring Techniques for Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. manchester.ac.uk The application of in situ reaction monitoring techniques to reactions involving this compound is a promising area for gaining deeper mechanistic insights. Techniques such as Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time observation of transformations occurring in a reaction vessel. irb.hr

For instance, in situ monitoring could be used to identify and characterize transient intermediates, which are often key to understanding the reaction pathway. This is particularly relevant for complex transformations where multiple competing pathways may exist. By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic profiles can be constructed, providing valuable information about the reaction rates and the factors that influence them.

Recent advancements in in situ monitoring have enabled the study of a wide range of chemical processes, from organometallic chemistry to enzymatic reactions. irb.hr The application of these techniques to reactions involving this compound could help to elucidate the role of the methoxy group in directing reactivity and selectivity. Mass spectrometry is another powerful tool for in situ reaction monitoring that could provide valuable data on the intermediates and byproducts formed during a reaction. researchgate.net

The following table outlines some in situ monitoring techniques and their potential applications in studying reactions of this compound:

Monitoring TechniquePotential ApplicationMechanistic Insight
Raman Spectroscopy Real-time monitoring of vibrational modes of reactants, intermediates, and products.Identification of functional group transformations and tracking of reaction progress.
NMR Spectroscopy In situ tracking of changes in the chemical environment of atomic nuclei.Structural elucidation of intermediates and determination of reaction kinetics.
Mass Spectrometry Online analysis of reaction mixtures to identify molecular weights of species present.Detection of transient intermediates and byproducts, providing clues to the reaction pathway.
FT-IR Spectroscopy Monitoring of changes in infrared absorption corresponding to bond vibrations.Similar to Raman, provides information on functional group changes and reaction kinetics.

Development of Robust and Scalable Synthetic Processes

For a chemical compound to be of practical use in industrial applications, the development of robust and scalable synthetic processes is essential. While this compound is commercially available, the development of more efficient, safer, and environmentally friendly manufacturing processes is an ongoing area of research.

Future research in this area should focus on the development of continuous manufacturing processes, which can offer significant advantages in terms of safety, efficiency, and consistency over traditional batch processes. The use of greener solvents and catalysts, as well as the development of efficient purification methods, are also critical aspects of creating sustainable and economically viable manufacturing processes for this compound. The use of ultrasound has been shown to efficiently facilitate the preparation of related compounds, suggesting a potential avenue for process intensification. acs.org

Q & A

Q. What are the established synthetic routes for 3-Methoxybenzoyl Bromide, and how do reaction conditions influence yield?

  • Methodological Answer : this compound (CAS 67958-01-4) is typically synthesized via bromination of 3-methoxybenzoic acid derivatives. A common approach involves reacting 3-methoxybenzoic acid with phosphorus tribromide (PBr₃) in anhydrous conditions. For example:
  • Step 1 : Dissolve 3-methoxybenzoic acid in dry dichloromethane (DCM).
  • Step 2 : Add PBr₃ dropwise under nitrogen atmosphere at 0–5°C to minimize side reactions.
  • Step 3 : Stir at room temperature for 12–24 hours, followed by quenching with ice water.
  • Yield Optimization : Excess PBr₃ (1.5–2.0 equiv.) and controlled temperature (<10°C) improve yields (>80%) by reducing hydrolysis to 3-methoxybenzoic acid .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR (CDCl₃): Expected signals include a singlet for the methoxy group (δ 3.8–3.9 ppm) and aromatic protons (δ 7.2–8.1 ppm). The benzoyl bromide proton is often obscured due to exchange broadening.
  • ¹³C NMR : Key peaks include C=O (δ ~165 ppm) and OCH₃ (δ ~55 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~560 cm⁻¹ (C-Br stretch).
  • Elemental Analysis : Confirm Br content (theoretical: ~39.7%) using combustion analysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and a lab coat.
  • Ventilation : Perform reactions in a fume hood due to lachrymatory and corrosive vapors.
  • Storage : Store in amber glass bottles under anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : The methoxy group (-OCH₃) is electron-donating via resonance, which reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl bromides. This results in:
  • Slower Reaction Kinetics : Requires stronger nucleophiles (e.g., Grignard reagents) or catalysts (e.g., DMAP).
  • Regioselectivity : Para-substitution in the benzoyl moiety directs nucleophilic attack to the meta position in some cases.
  • Experimental Validation : Compare reaction rates with 4-methoxy and unsubstituted analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies mitigate hydrolysis of this compound during long-term storage or aqueous-phase reactions?

  • Methodological Answer :
  • Anhydrous Additives : Store with molecular sieves (3Å) or under inert gas (Ar/N₂).
  • Solvent Choice : Use aprotic solvents (e.g., DCM, THF) with low water content (<50 ppm).
  • In Situ Generation : Prepare the reagent immediately before use via reaction of 3-methoxybenzoic acid with oxalyl bromide (less hygroscopic than PBr₃).
  • Stability Studies : Monitor degradation via ¹H NMR or HPLC; shelf life is typically <1 month at 4°C .

Q. How can computational chemistry predict reaction pathways for this compound in complex syntheses?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., esterification, amidation) to identify favorable pathways.
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reactivity.
  • Software Tools : Gaussian or ORCA for quantum mechanical modeling; VMD for visualization.
  • Case Study : DFT predicts higher activation energy for hydrolysis in DCM vs. THF, aligning with experimental yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.